molecular formula C13H14N2O4 B5620662 (E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE CAS No. 21497-12-1

(E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5620662
CAS No.: 21497-12-1
M. Wt: 262.26 g/mol
InChI Key: VLGUBPDISOXYSF-AATRIKPKSA-N
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Description

(E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound characterized by the presence of a morpholine ring, a nitrophenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 2-nitrobenzaldehyde with morpholine and an appropriate propenone precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of (E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The nitrophenyl group can participate in redox reactions, altering the redox state of the target molecules and affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-Nitrophenyl)-2-phenylethene
  • (E)-1-(2-Nitrophenyl)-2-propen-1-ol
  • (E)-1-(2-Nitrophenyl)-2-propen-1-amine

Uniqueness

(E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

(E)-1-morpholin-4-yl-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-13(14-7-9-19-10-8-14)6-5-11-3-1-2-4-12(11)15(17)18/h1-6H,7-10H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGUBPDISOXYSF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280123
Record name Morpholine, 4-(o-nitrocinnamoyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21497-12-1
Record name Morpholine, 4-(o-nitrocinnamoyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21497-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(o-nitrocinnamoyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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